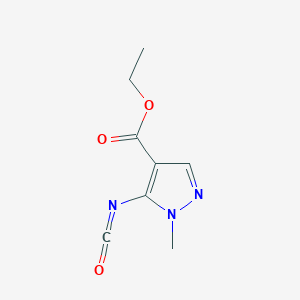
ethyl5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C8H9N3O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:
[ \text{C}_8\text{H}_9\text{N}_3\text{O}_2 + \text{COCl}_2 \rightarrow \text{C}_8\text{H}_9\text{N}_3\text{O}_3 + \text{HCl} ]
Industrial Production Methods
Industrial production of ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the use of phosgene, a toxic and hazardous reagent.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Often used to facilitate reactions and improve yields.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Heterocyclic Compounds: Formed through cyclization reactions.
Applications De Recherche Scientifique
Ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with various nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities and applications in drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: A precursor in the synthesis of ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate.
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate: Another derivative of pyrazole with different functional groups.
Uniqueness
Ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential applications compared to other pyrazole derivatives. Its ability to form covalent bonds with nucleophiles makes it valuable in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C8H9N3O3 |
|---|---|
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
ethyl 5-isocyanato-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H9N3O3/c1-3-14-8(13)6-4-10-11(2)7(6)9-5-12/h4H,3H2,1-2H3 |
Clé InChI |
LZSQROQCYKVYGA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1)C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4'-piperidin]-3-one hydrochloride](/img/structure/B13573392.png)
![Tert-butyl 2,2,5-trimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13573400.png)
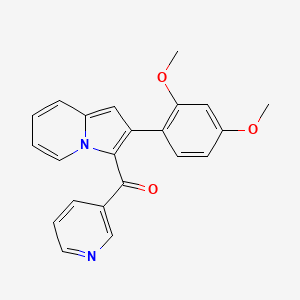
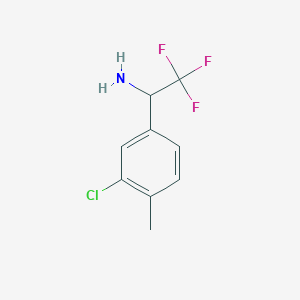
![Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate](/img/structure/B13573414.png)
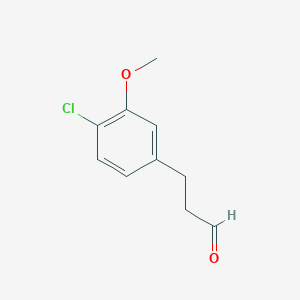
![1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol](/img/structure/B13573423.png)
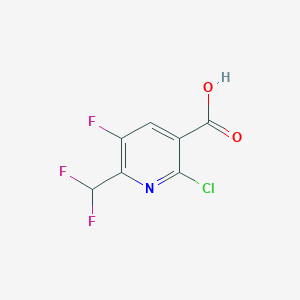
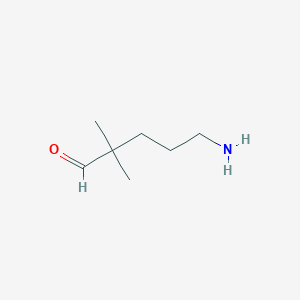
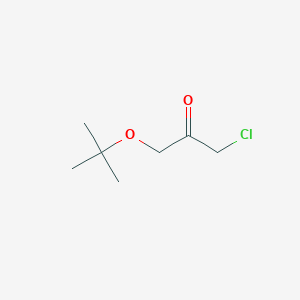
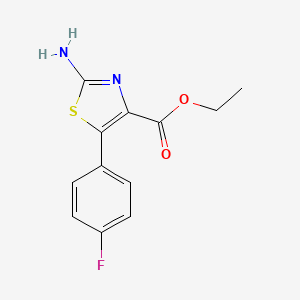
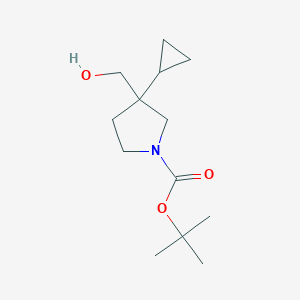
![4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13573464.png)
